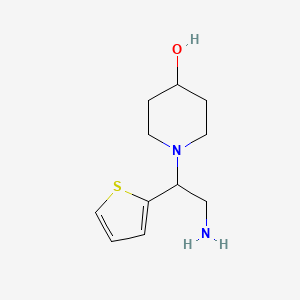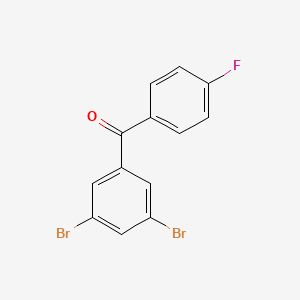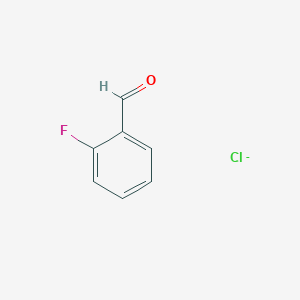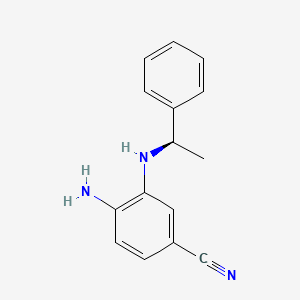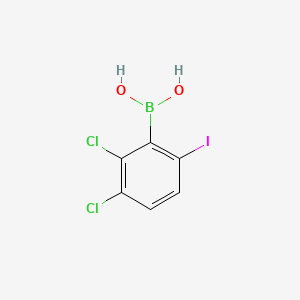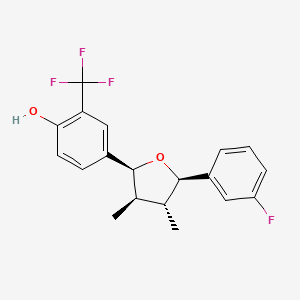
Antifungal agent 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.
Applications De Recherche Scientifique
Antifungal agent 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
Mécanisme D'action
The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:
Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.
Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.
Comparaison Avec Des Composés Similaires
Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:
Azoles: Inhibit ergosterol synthesis but have different binding sites.
Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.
Echinocandins: Inhibit glucan synthesis in the cell wall.
List of Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.
Propriétés
Formule moléculaire |
C19H18F4O2 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1 |
Clé InChI |
BZSUBFFEWPIHQV-BNFWDCBASA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
SMILES canonique |
CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


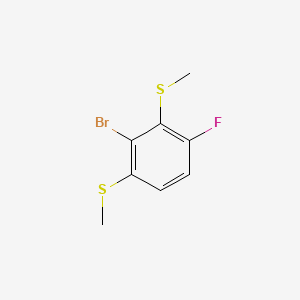
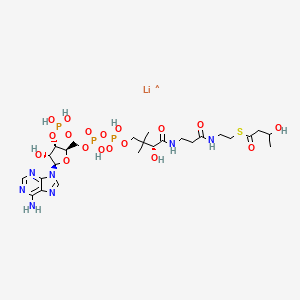
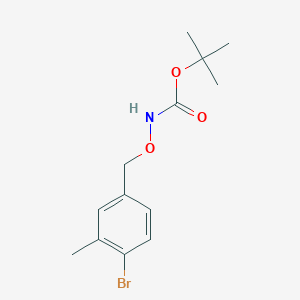
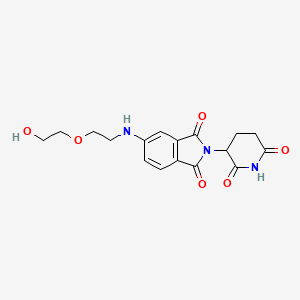
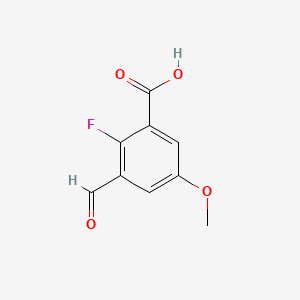
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
